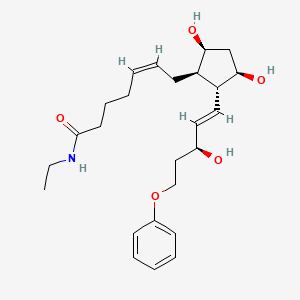

17-phenoxy trinor Prostaglandin F2alpha ethyl amide

Descripción general

Descripción

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. It is known for its potent activity as an agonist for the Prostaglandin F2alpha receptor. This compound has shown potential in reducing intraocular pressure and alleviating glaucoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions often involve the use of organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.

Biology: The compound is utilized in research on cellular signaling pathways and receptor activation.

Medicine: It has potential therapeutic applications in the treatment of glaucoma and other conditions related to intraocular pressure.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery

Mecanismo De Acción

The compound exerts its effects by acting as an agonist for the Prostaglandin F2alpha receptor. Upon binding to the receptor, it activates a signaling cascade that leads to various physiological responses, including the reduction of intraocular pressure. The molecular targets involved in this pathway include G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C .

Comparación Con Compuestos Similares

Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.

17-Phenyl trinor Prostaglandin F2alpha: A similar compound with a phenyl group instead of a phenoxy group.

16-Phenoxy tetranor Prostaglandin F2alpha: A structurally related compound with a tetranor modification.

Uniqueness: 17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is unique due to its specific structural modifications, which confer enhanced stability and potency as an agonist for the Prostaglandin F2alpha receptor. This makes it particularly effective in reducing intraocular pressure compared to other analogs .

Actividad Biológica

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha (PGF2α), designed to enhance biological activity through its interaction with the Prostaglandin F2α receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications, particularly in reducing intraocular pressure (IOP) and treating conditions like glaucoma.

The primary mechanism of action for 17-phenoxy trinor PGF2α ethyl amide involves its role as an agonist for the FP receptor. Upon binding to this receptor, the compound activates several downstream signaling pathways, notably the cyclooxygenase pathway , which is critical in the biosynthesis of prostaglandins. This activation leads to physiological effects such as smooth muscle contraction and luteolytic activity, making it a potent candidate for therapeutic applications in reproductive health and ophthalmology .

Pharmacokinetics

As a lipophilic compound, 17-phenoxy trinor PGF2α ethyl amide is designed to penetrate biological membranes effectively. It acts as a prodrug , undergoing hydrolysis in various tissues to release the bioactive free acid form. This property enhances its efficacy in targeting specific tissues, including ocular tissues where it can exert its effects on IOP .

Comparative Potency

Research indicates that 17-phenoxy trinor PGF2α ethyl amide exhibits significantly higher potency compared to its parent compound PGF2α. In various assays, including the hamster antifertility assay, it has been shown to be approximately 90 times more potent than PGF2α in inducing luteolysis. Additionally, it has demonstrated a 5-fold increase in pressor potency when compared to PGF2α in rat blood pressure assays .

Clinical Applications

- Glaucoma Treatment :

- A study highlighted that 17-phenoxy trinor PGF2α ethyl amide effectively reduces IOP in animal models, suggesting its potential use as a therapeutic agent for glaucoma management. The compound's ability to lower IOP is attributed to its action on the FP receptor, which facilitates aqueous humor outflow .

- Reproductive Health :

Pharmacodynamic Properties

The pharmacodynamic profile of 17-phenoxy trinor PGF2α ethyl amide reveals that it not only activates the FP receptor but also influences other signaling pathways involved in inflammation and vascular regulation. This dual action could provide additional therapeutic benefits beyond IOP reduction and reproductive health .

Summary of Biological Activities

| Activity | Potency (relative to PGF2α) | Mechanism |

|---|---|---|

| Luteolytic Activity | ~90 times | FP receptor agonism |

| Pressor Response | 5 times | Vascular smooth muscle contraction |

| IOP Reduction | Significant | Enhanced aqueous humor outflow |

| Estrous Cycle Synchronization | Effective | Luteolytic action |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Lipophilicity | High |

| Bioavailability | Enhanced via prodrug conversion |

| Hydrolysis Enzyme | Amidase |

Q & A

Basic Research Questions

Q. What is the mechanism of action of 17-phenoxy trinor prostaglandin F2α ethyl amide, and how does its prodrug design influence bioavailability in ocular tissues?

The compound acts as a prodrug, requiring enzymatic hydrolysis by corneal amidases to release the active free acid, 17-phenyl trinor PGF2α, which agonizes the FP receptor. This design enhances corneal permeability due to increased lipophilicity from the ethyl amide group. Methodologically, researchers can quantify conversion rates using high-performance liquid chromatography (HPLC) to measure free acid levels in corneal homogenates, with reported rates of ~25 μg/cornea/24 hours . Comparative studies with ester-based prodrugs (e.g., latanoprost) reveal slower hydrolysis kinetics for ethyl amides, suggesting prolonged tissue retention .

Q. How do researchers validate the metabolic stability of 17-phenoxy trinor prostaglandin F2α ethyl amide in vitro?

Metabolic stability assays involve incubating the compound with human corneal epithelial cell lysates or recombinant amidases, followed by LC-MS/MS analysis to detect the free acid. Stability is assessed by calculating the half-life (t1/2) of the prodrug and the formation kinetics of the active metabolite. Researchers should also compare results across species (e.g., bovine vs. human corneal tissue) to evaluate translational relevance .

Q. What in vitro models are appropriate for studying the ocular hypotensive effects of this compound?

Primary human trabecular meshwork (HTM) cells or 3D trabecular meshwork organoids are used to assess FP receptor-mediated intracellular calcium flux or extracellular matrix remodeling. Researchers measure changes in aqueous humor outflow facility using perfusion systems ex vivo (e.g., porcine or primate eyes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the activity of 15-epi metabolites (e.g., 15(R)-17-phenyl trinor PGF2α)?

The 15-epimer exhibits diminished FP receptor binding (<10% activity of the natural isomer) due to stereochemical incompatibility . To address conflicting reports, use FP receptor knockout models or competitive binding assays with radiolabeled PGF2α (e.g., [<sup>3</sup>H]-PGF2α) to isolate receptor-specific effects. Dose-response curves and molecular docking simulations can further clarify structure-activity relationships .

Q. What experimental designs are optimal for characterizing novel metabolites like 15-keto-17-phenyl trinor PGF2α ethyl amide?

Employ untargeted metabolomics via UHPLC-QTOF-MS in ocular tissues from animal models (e.g., rabbits) administered the prodrug. Confirm metabolite identity using synthetic standards and nuclear magnetic resonance (NMR). Functional assays (e.g., FP receptor luciferase reporter systems) assess bioactivity, though notes no pharmacological data exist for this metabolite, highlighting a research gap .

Q. How does the ethyl amide prodrug strategy compare to ester-based analogs in terms of tissue-specific activation?

Design comparative studies using dual-prodrug formulations (amide vs. ester) in ex vivo corneal permeability assays. Measure free acid levels in anterior vs. posterior ocular segments via microdialysis. Ethyl amides show slower hydrolysis, reducing systemic exposure but potentially limiting efficacy in posterior tissues .

Q. What methodological considerations are critical when integrating receptor binding data with in vivo efficacy studies?

Align in vitro FP receptor binding affinity (Ki) with intraocular pressure (IOP) reduction in animal models. Use Schild regression analysis to differentiate receptor-specific effects from off-target actions. For translational relevance, correlate receptor occupancy (measured via PET imaging with radiolabeled probes) with IOP changes in non-human primates .

Q. Theoretical and Methodological Frameworks

Q. How can studies on this compound be integrated into broader pharmacological theories of prodrug optimization?

Link findings to the "soft drug" concept, where prodrugs are designed for localized activation and rapid systemic deactivation. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict optimal dosing regimens. Theoretical frameworks should address tissue-specific enzyme expression (e.g., corneal amidase variability) and receptor desensitization dynamics .

Q. What strategies mitigate variability in amidase activity across experimental models?

Standardize enzyme activity assays using recombinant human amidases and control for interspecies differences. In vivo, use genetic knockout/knockdown models (e.g., CRISPR-Cas9) to isolate amidase contributions. Statistical normalization (e.g., z-score transformation) can reduce variability in multi-center studies .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Conduct physiologically based pharmacokinetic (PBPK) modeling to account for ocular barriers (e.g., blood-aqueous humor). Validate with microsampling techniques (e.g., LC-MS/MS of aqueous humor). If in vitro FP receptor activation does not translate to IOP reduction, investigate compensatory pathways (e.g., prostaglandin E2 upregulation) via transcriptomic profiling .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXYIFHBPXXOY-HQUSFCFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.